M-Iodobenzyltrozamicol
Description
Properties
Molecular Formula |
C23H29IN2O |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(3R,4R)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m1/s1 |
InChI Key |
UBVKSFDICLMPLH-DHIUTWEWSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of M-Iodobenzyltrozamicol involves several steps, starting with the preparation of the trozamicol skeleton. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the m-Iodobenzyl Group: The m-iodobenzyl group is introduced via a substitution reaction, where an iodinating agent is used to replace a hydrogen atom on the benzyl group with an iodine atom.
Chemical Reactions Analysis
M-Iodobenzyltrozamicol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
M-Iodobenzyltrozamicol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other vesamicol analogs and related compounds.
Biology: The compound is studied for its binding affinity to the vesicular acetylcholine transporter, making it a valuable tool for investigating cholinergic neurotransmission.
Mechanism of Action
M-Iodobenzyltrozamicol exerts its effects by binding to the vesicular acetylcholine transporter (VAChT), a presynaptic cholinergic neuron marker. This binding inhibits the transport of acetylcholine into synaptic vesicles, thereby affecting cholinergic neurotransmission. The molecular targets involved include VAChT and sigma receptors (σ1 and σ2), which are implicated in various neurological processes .
Comparison with Similar Compounds
Key Compounds:
- M-Iodobenzyltrozamicol (MIBT)
- Vesamicol
| Property | MIBT | Vesamicol |
|---|---|---|
| Core Structure | Trozamicol skeleton with piperidine A ring | Cyclohexane-based A ring |
| Substituent | m-iodobenzyl group | Phenyl group |
| VAChT Affinity (nM) | 0.13 (Torpedo californica) | 2.0 (Torpedo californica) |
| σ1 Affinity (nM) | 92 (Guinea pig membranes) | 26 (Guinea pig membranes) |
| σ2 Affinity (nM) | 190 (rat liver) | 34 (rat liver) |
| Enantiomer Activity | (+)-MIBT is bioactive | Racemic mixture studied |
Binding Affinity Analysis
- VAChT Selectivity : MIBT exhibits ~15-fold higher affinity for VAChT compared to vesamicol (0.13 nM vs. 2.0 nM), making it a superior probe for cholinergic system imaging or modulation .
- σ Receptor Interactions: Vesamicol shows stronger binding to σ1 and σ2 receptors (26 nM and 34 nM) than MIBT (92 nM and 190 nM).
Pharmacological Implications
- MIBT : Its high VAChT specificity supports applications in neurodegenerative disease research (e.g., Alzheimer’s) or radioligand development for positron emission tomography (PET) imaging .
- Vesamicol : Broader σ receptor engagement may contribute to its historical exploration in pain management and psychosis, though with higher risk of side effects .
Q & A
Q. How can researchers resolve contradictions in reported binding affinity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, radioligand concentration). Meta-analyses should stratify data by methodology (e.g., autoradiography vs. scintillation counting). Replicate experiments under harmonized protocols, including internal controls (e.g., [³H]vesamicol). Statistical tools like Bland-Altman plots can quantify inter-lab variability .
Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer : Rodent models with intravenous/oral dosing followed by serial blood and cerebrospinal fluid (CSF) sampling are standard. BBB penetration is assessed via brain-to-plasma ratio calculations using LC-MS/MS (liquid chromatography-tandem mass spectrometry). Knockout models (e.g., VAChT-deficient mice) help isolate target-mediated distribution .
Q. How do researchers design studies to investigate the compound’s potential therapeutic applications in neurodegenerative diseases?
- Methodological Answer : Preclinical efficacy studies require disease-specific models (e.g., amyloid-beta-infused rats for Alzheimer’s). Behavioral endpoints (e.g., Morris water maze) and biomarker analyses (e.g., cholinergic neuron counts) should align with FDA guidelines. Longitudinal designs with blinded outcome assessments reduce bias. Collaborative frameworks integrating academic and clinical data are encouraged .
Q. What strategies address challenges in synthesizing stable isotope-labeled this compound for tracer studies?
- Methodological Answer : Isotope labeling (e.g., ¹²⁵I for SPECT imaging) necessitates rigorous control of reaction stoichiometry to minimize radiolysis. Stability tests under storage conditions (temperature, light exposure) are mandatory. Purification via reverse-phase HPLC ensures radiochemical purity >95%. Validation in autoradiography or microdosing studies confirms tracer integrity .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent effects in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate LD₅₀ values. Toxicity thresholds are determined via benchmark dose (BMD) modeling. Confounding factors (e.g., animal weight, sex) are adjusted using ANCOVA (analysis of covariance). Open-source tools like PROAST facilitate dose-response analysis .
Q. What computational approaches predict this compound’s interactions with non-cholinergic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Pharmacophore mapping identifies shared features with known ligands of secondary targets (e.g., sigma-1 receptors). Machine learning platforms (e.g., DeepChem) screen chemical libraries for off-target predictions .
Resource and Collaboration Guidance
Q. How can researchers access interdisciplinary expertise to validate this compound’s mechanisms?
- Methodological Answer : Leverage institutional core facilities (e.g., metabolomics centers) for multi-omics profiling. Collaborative networks like the Chemical Probes Portal provide peer-reviewed compound validation. Publish negative data in repositories like Zenodo to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
